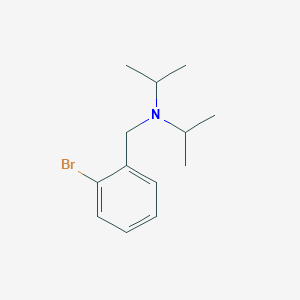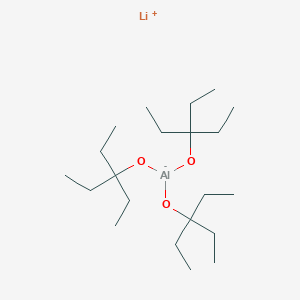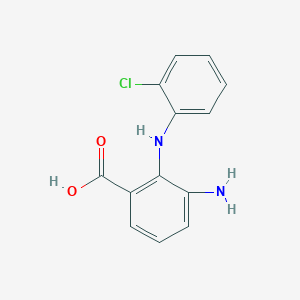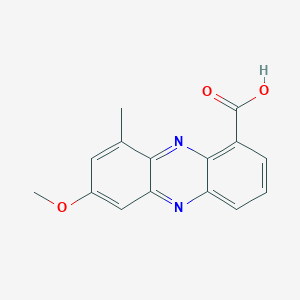
Acide 7-méthoxy-9-méthylphénazine-1-carboxylique
Vue d'ensemble
Description
7-Methoxy-9-methylphenazine-1-carboxylic acid is a chemical compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-9-methylphenazine-1-carboxylic acid is represented by the SMILES notation:CC1=CC(=CC2=NC3=CC=CC(=C3N=C12)C(=O)O)OC . Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxy-9-methylphenazine-1-carboxylic acid include a molecular weight of 268.27 and a molecular formula of C15H12N2O3 . The compound’s polar surface area (PSA) is 72.31, and its partition coefficient (LogP) is 2.79820 .Applications De Recherche Scientifique
Recherche en protéomique
“Acide 7-méthoxy-9-méthylphénazine-1-carboxylique” est utilisé comme un produit spécialisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et fonctions. Ce composé pourrait être utilisé dans diverses techniques protéomiques telles que la spectrométrie de masse et les tests d'interaction protéine-protéine.
Études antimicrobiennes
Ce composé est utilisé dans les études antimicrobiennes. Sa structure unique pourrait potentiellement interférer avec la croissance et la reproduction des micro-organismes, ce qui en fait un outil précieux dans le développement de nouveaux agents antimicrobiens.
Tests biologiques
“this compound” est utilisé dans les tests biologiques. Ce sont des expériences qui mesurent les effets des entités biologiques (comme les cellules, les organismes ou les tissus) ou de leurs composants (comme les enzymes ou les anticorps). Le composé pourrait être utilisé comme réactif ou comme contrôle dans ces tests.
Molécule redox-active en synthèse organique
Ce composé est utilisé comme une molécule redox-active en synthèse organique. Sa structure unique lui permet de participer à des réactions redox, qui impliquent le transfert d'électrons entre les molécules. Cela en fait un outil précieux dans la synthèse de composés organiques complexes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-9-methylphenazine-1-carboxylic acid is not yet fully understood, but it is thought to involve the binding of the 7-Methoxy-9-methylphenazine-1-carboxylic acid molecule to specific receptors or enzymes on the cell surface. This binding triggers a cascade of biochemical reactions that lead to the desired effect.
Biochemical and Physiological Effects
7-Methoxy-9-methylphenazine-1-carboxylic acid has been found to have a range of biochemical and physiological effects. In laboratory studies, it has been found to have antimicrobial, anti-inflammatory, and antioxidant activity. It has also been found to have cytotoxic activity, and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Methoxy-9-methylphenazine-1-carboxylic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility. The main limitation of using 7-Methoxy-9-methylphenazine-1-carboxylic acid in laboratory experiments is its toxicity, which can be reduced by using appropriate safety measures.
Orientations Futures
The future of 7-Methoxy-9-methylphenazine-1-carboxylic acid is promising, as it has potential applications in a variety of fields. Possible future directions include the development of more efficient synthesis methods, the further study of its biochemical and physiological effects, and the development of drug delivery systems. Additionally, 7-Methoxy-9-methylphenazine-1-carboxylic acid could be used in the development of new therapeutic agents, and in the development of diagnostic tools.
Propriétés
IUPAC Name |
7-methoxy-9-methylphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-8-6-9(20-2)7-12-13(8)17-14-10(15(18)19)4-3-5-11(14)16-12/h3-7H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYAWOIYZAYOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NC3=CC=CC(=C3N=C12)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587521 | |
| Record name | 7-Methoxy-9-methylphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83297-77-2 | |
| Record name | 7-Methoxy-9-methylphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




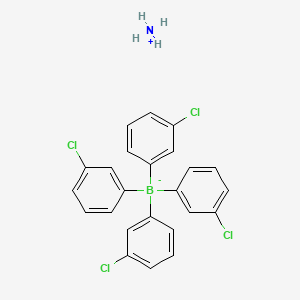
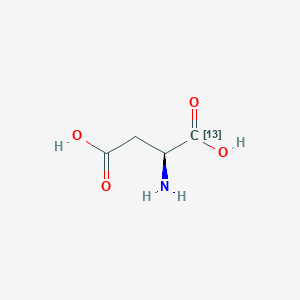
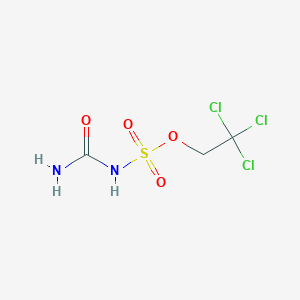

![3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate](/img/structure/B1612445.png)
![N-Cyclohexylcyclohexanamine;(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B1612449.png)
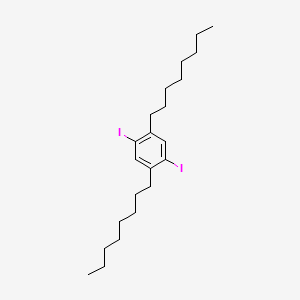

![Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate](/img/structure/B1612453.png)
